3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-Hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps starting from simpler organic compounds. One common approach is the cyclization of a suitable precursor, such as a hydroxy-substituted benzene derivative, under acidic conditions. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: : Converting the hydroxyl group to a carbonyl group.
Reduction: : Reducing the carbonyl group to an alcohol.
Substitution: : Replacing a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of this compound-3-oxide.
Reduction: : Formation of 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ol.
Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being explored for their potential use in treating various diseases.
Industry
In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
1-Methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
2-Ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
3-Methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
3-Hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific structural features, such as the presence of both hydroxyl and methyl groups at strategic positions. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-hydroxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-8-12(15)7-6-10-9-4-2-3-5-11(9)14(16)17-13(8)10/h6-7,15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCPVIMTGKFYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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